N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a hydroxycyclopentylmethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene-based analogs . These analogs have been the focus of many scientists due to their potential as biologically active compounds . .
Mode of Action
It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene-based analogs are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .
Result of Action
It is known that thiophene-based analogs are remarkably effective compounds with respect to their biological and physiological functions .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, to which this compound belongs, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
The effects of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide on various types of cells and cellular processes are not yet fully known. It is known that thiophene derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not yet fully known. It is known that thiophene derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. It is known that thiophene derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions that allow for the efficient formation of the thiophene ring and subsequent functionalization . These methods are advantageous due to their high yields and the ability to introduce various substituents in a single step.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is unique due to the presence of the hydroxycyclopentylmethyl group, which can enhance its solubility and biological activity compared to other thiophene derivatives. This structural feature may provide advantages in terms of drug delivery and efficacy.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(9-3-6-15-7-9)12-8-11(14)4-1-2-5-11/h3,6-7,14H,1-2,4-5,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBBOOOJUJEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.